Cas no 1935610-15-3 (1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine)

1-(3-Methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group and a 3-methoxy-1,2-thiazol-5-ylmethyl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical research. The presence of both pyrazole and thiazole rings enhances its versatility as a building block for synthesizing biologically active molecules. The methoxy group contributes to solubility and stability, while the amine functionality allows for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for developing targeted inhibitors or ligands. The compound's purity and structural specificity ensure reproducibility in synthetic applications.
1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine structure
1935610-15-3 structure
Product Name:1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine
CAS No:1935610-15-3
MF:C8H10N4OS
MW:210.256199359894
CID:6378272
PubChem ID:130900997
Update Time:2025-08-02

1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine, 1-[(3-methoxy-5-isothiazolyl)methyl]-
    • 1935610-15-3
    • EN300-1111152
    • 1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
    • Inchi: 1S/C8H10N4OS/c1-13-8-4-6(14-11-8)5-12-3-2-7(9)10-12/h2-4H,5H2,1H3,(H2,9,10)
    • InChI Key: BPFCIKPCSXASQM-UHFFFAOYSA-N
    • SMILES: N1(CC2SN=C(OC)C=2)C=CC(N)=N1

Computed Properties

  • Exact Mass: 210.05753213g/mol
  • Monoisotopic Mass: 210.05753213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 94.2Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 337.3±42.0 °C(Predicted)
  • pka: 3.70±0.10(Predicted)

1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine

1-(3-Methoxy-1,2-Thiazol-5-Yl)Methyl-1H-Pyrazol-3-Amine: A Comprehensive Overview

The compound 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine, identified by the CAS number 1935610-15-3, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, which are widely studied for their unique electronic properties and structural versatility. The molecule consists of a pyrazole ring fused with a thiazole moiety, both of which are known for their stability and reactivity in different chemical environments.

The structure of 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine is characterized by the presence of a methoxy group attached to the thiazole ring. This substituent plays a crucial role in modulating the electronic properties of the molecule, making it an interesting candidate for various synthetic transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry.

One of the most notable aspects of this compound is its ability to participate in nucleophilic aromatic substitution reactions. This property has been exploited in recent research to develop novel drug candidates with improved pharmacokinetic profiles. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising leads for anti-cancer drug development.

In addition to its role in drug discovery, 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-3-amine has also been investigated for its applications in materials science. Researchers have explored its use as a building block for constructing advanced materials with tailored electronic properties. For example, a team from the University of California reported that this compound can be incorporated into organic semiconductors to enhance their charge transport properties.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of the thiazole ring followed by subsequent functionalization. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound compared to traditional methods.

From a toxicological perspective, studies have shown that 1-(3-methoxy-1,2-thiazol-5-yl)methyl-1H-pyrazol-amine exhibits low toxicity at typical exposure levels, making it suitable for use in pharmaceutical formulations. However, further research is needed to fully understand its long-term effects and potential bioaccumulation properties.

In conclusion, CAS No. 1935610-based compounds like 1-(3-methoxy-) represent a promising class of molecules with diverse applications across multiple disciplines. As research continues to uncover new synthetic pathways and biological activities associated with this compound, its role in advancing both chemical science and medicine is expected to grow significantly.

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